N-(butan-2-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C29H34N6O3S and its molecular weight is 546.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques
The synthesis of quinazolinone derivatives, including compounds structurally related to N-(butan-2-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide, involves various chemical processes. These processes aim to enhance the compounds' potential biological activities through structural modifications. For example, the synthesis and evaluation of thiazolidin-4-one derivatives as antimicrobial agents involve assessing structure–activity relationships to optimize antimicrobial efficacy (Baviskar, Khadabadi, & Deore, 2013).
Antimicrobial Properties
Quinazolinone derivatives are investigated for their potential antimicrobial properties. Research includes evaluating these compounds against various bacterial and fungal strains to understand their effectiveness in inhibiting microbial growth. For instance, studies on the antimicrobial activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides reveal promising results against selected microbial species (Berest et al., 2011).
Antihypertensive Potential
The compound's structure is closely related to that of other quinazolinone derivatives explored for their antihypertensive properties. These studies aim to discover new therapeutic agents capable of managing hypertension effectively. For example, research on 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives demonstrates their potential as non-peptide angiotensin II receptor antagonists, offering a new avenue for antihypertensive medication development (Mederski et al., 1994).
Activity Against Specific Diseases
Quinazolinone derivatives, including the focal compound, are also studied for their activity against specific diseases, such as cancer and inflammatory conditions. These investigations aim to uncover novel treatments by examining the compounds' efficacy in inhibiting disease progression or alleviating symptoms. For instance, the synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives highlight the potential of these compounds to serve as the basis for developing anti-inflammatory medications (Kumar & Rajput, 2009).
Propriétés
IUPAC Name |
N-butan-2-yl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O3S/c1-3-20(2)30-25(36)19-39-29-32-23-12-8-7-11-22(23)27-31-24(28(38)35(27)29)13-14-26(37)34-17-15-33(16-18-34)21-9-5-4-6-10-21/h4-12,20,24H,3,13-19H2,1-2H3,(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQGEHPPDACOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.